tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate (TBC) is an organocarbamate compound that has recently become a popular reagent in organic synthesis. TBC has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of peptides and proteins. The structure of TBC is composed of a tert-butyl group attached to a carbamate group, which is then attached to a phenylbutan-2-yl group. This structure gives TBC unique properties that make it useful for a variety of synthetic reactions.
Scientific Research Applications
Environmental Science and Toxicity
Synthetic phenolic antioxidants, closely related to the chemical class of tert-butyl carbamates, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, including tert-butyl derivatives, are detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some derivatives. Future research is directed towards understanding the environmental behaviors of novel high molecular weight SPAs and developing compounds with lower toxicity and migration potential (Liu & Mabury, 2020).
Neurotoxicology
Butanols, including tert-butanol, have been investigated for developmental neurotoxic effects. Exposure to tert-butanol has shown to affect neurotransmitter levels in animal models, indicating potential mechanisms for neurotoxicity. This highlights the importance of understanding the neurobehavioral effects of butanols, including tert-butyl derivatives, on developing organisms (Bale & Lee, 2016).
Bioremediation
Research on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, has provided insights into biodegradation pathways under both aerobic and anaerobic conditions. This knowledge is crucial for developing effective bioremediation strategies for contaminants with tert-butyl groups. Studies have demonstrated the utility of adding air, oxygen, or specific microorganisms to enhance the bioremediation of MTBE-contaminated environments (Fiorenza & Rifai, 2003).
Catalytic Reduction
The selective catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO has seen significant interest. This includes the study of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate related reactions, offering insights into efficient synthetic routes for producing valuable chemical intermediates with reduced environmental impact (Tafesh & Weiguny, 1996).
Synthetic Methodologies
Chiral sulfinamides, including tert-butanesulfinamide, have been employed in the stereoselective synthesis of amines and their derivatives, showcasing the utility of tert-butyl groups in facilitating complex chemical transformations. This methodology provides access to a diverse range of structurally complex N-heterocycles, underscoring the significance of tert-butyl derivatives in synthetic organic chemistry (Philip et al., 2020).
Future Directions
The future directions for research on “tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIGNRWZWINHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159025-91-9 |
Source
|
Record name | tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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